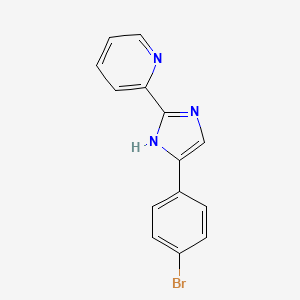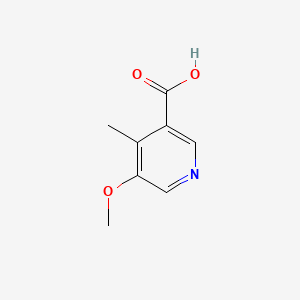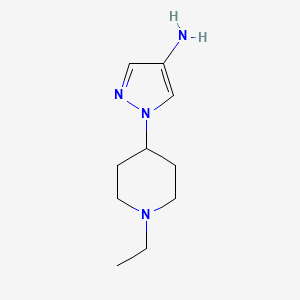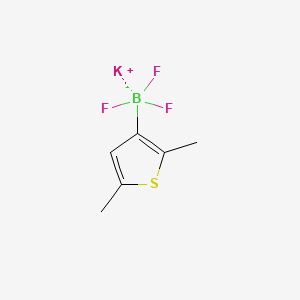
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C13H16BrNO6S and a molecular weight of 394.24 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a bromine atom, a sulfamoyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate ester.
Preparation Methods
The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent in the presence of a base.
Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.
Material Science: The compound is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be compared with other similar compounds:
Methyl 2-bromo-5-nitrobenzoate: This compound features a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Methyl 2-bromo-5-chlorobenzoate: The presence of a chlorine atom instead of a sulfamoyl group results in distinct chemical properties and uses.
Methyl 2-bromo-5-methoxybenzoate: The methoxy group imparts different electronic and steric effects compared to the sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
1272756-19-0 |
|---|---|
Molecular Formula |
C18H32N4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
InChI Key |
CJSNSEJQHILRQM-NRXISQOPSA-N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Isomeric SMILES |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
Canonical SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Synonyms |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)



![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
